Decaprenoic ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

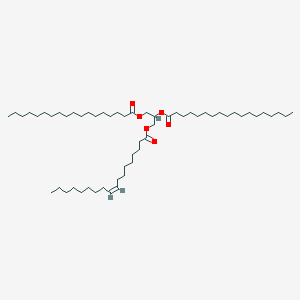

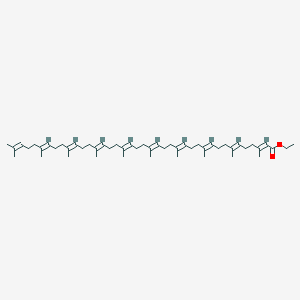

Decaprenoic ethyl ester is a biochemical compound . It has a chemical formula of C52H84O2, an exact mass of 740.65, and a molecular weight of 741.240 . The elemental analysis shows that it contains Carbon (C, 84.26%), Hydrogen (H, 11.42%), and Oxygen (O, 4.32%) .

Synthesis Analysis

Esters, including Decaprenoic ethyl ester, can be synthesized through esterification reactions. In a typical esterification process, a carboxylic acid reacts with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Molecular Structure Analysis

The molecular structure of Decaprenoic ethyl ester is complex due to its large size . The structure can be represented using various notations such as the IUPAC name, InChI Key, InChI Code, and SMILES Code .Chemical Reactions Analysis

Esters, including Decaprenoic ethyl ester, can undergo various chemical reactions. One such reaction is hydrolysis, where the ester is split with water. The hydrolysis of esters is catalyzed by either an acid or a base . Esters can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mecanismo De Acción

Direcciones Futuras

Esters, including Decaprenoic ethyl ester, have a wide range of applications due to their reactivity and stability. They are used as solvents in organic reactions and can undergo hydrolysis to form carboxylic acids, alcoholysis to form different esters, and aminolysis to form amides . Future research may focus on exploring new synthesis methods, applications, and properties of esters.

Propiedades

IUPAC Name |

ethyl (2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O2/c1-13-54-52(53)41-51(12)40-22-39-50(11)38-21-37-49(10)36-20-35-48(9)34-19-33-47(8)32-18-31-46(7)30-17-29-45(6)28-16-27-44(5)26-15-25-43(4)24-14-23-42(2)3/h23,25,27,29,31,33,35,37,39,41H,13-22,24,26,28,30,32,34,36,38,40H2,1-12H3/b43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+,51-41+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGDODKRYSYPTQ-NUDDVCMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decaprenoic ethyl ester | |

CAS RN |

72505-71-6 |

Source

|

| Record name | Decaprenoic ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072505716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.